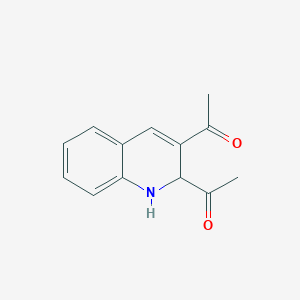

1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone

Description

Properties

CAS No. |

910442-11-4 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(3-acetyl-1,2-dihydroquinolin-2-yl)ethanone |

InChI |

InChI=1S/C13H13NO2/c1-8(15)11-7-10-5-3-4-6-12(10)14-13(11)9(2)16/h3-7,13-14H,1-2H3 |

InChI Key |

WAHIIGHVTTWCMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=CC2=CC=CC=C2N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Procedure:

- Reactants : Acetyl-substituted quinoline precursor and ethanone.

- Catalysts : Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide).

- Conditions : The reaction is typically conducted under reflux conditions for several hours.

The reaction can be summarized as follows:

$$

\text{Acetyl-substituted quinoline} + \text{Ethanone} \xrightarrow{\text{Catalyst}} \text{this compound}

$$

Friedländer Synthesis

Another effective method for preparing this compound is through the Friedländer synthesis, which involves the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

General Procedure:

- Reactants : Aniline derivative and a carbonyl compound (such as acetophenone).

- Catalysts : Phosphoric acid or other strong acids.

- Conditions : The reaction is typically performed under solvent-free conditions at elevated temperatures.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have also been explored for synthesizing quinoline derivatives, including this compound. This method allows for greater control over the formation of the desired product and can enhance yields.

General Procedure:

- Reactants : A suitable halogenated quinoline precursor and an acetylating agent.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂).

- Conditions : The reaction is conducted under inert atmosphere conditions to prevent oxidation.

The choice of reaction conditions significantly affects the yield and purity of this compound. Below is a summary table comparing different synthesis methods based on yield and conditions:

| Method | Yield (%) | Reaction Time | Catalyst Used |

|---|---|---|---|

| Condensation Reaction | 70–85 | 4–6 hours | Acid/Base (e.g., H₂SO₄) |

| Friedländer Synthesis | 60–75 | 5–8 hours | Phosphoric Acid |

| Palladium-Catalyzed | 80–90 | 12–24 hours | Pd(PPh₃)₂Cl₂ |

After synthesis, purification is essential to isolate the desired compound from byproducts. Common purification techniques include:

Column Chromatography : Utilizing silica gel with a gradient solvent system (e.g., hexane/ethyl acetate) to separate products based on polarity.

Recrystallization : Dissolving crude products in hot solvents (like ethanol or methanol) and allowing them to crystallize upon cooling.

Characterizing the synthesized compound is crucial for confirming its structure and purity. Techniques include:

Nuclear Magnetic Resonance (NMR) : Used to determine the hydrogen and carbon environments in the molecule.

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Reduction Reactions

The acetyl groups undergo selective reduction under standard conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | 1-(2-(1-Hydroxyethyl)-1,2-dihydroquinolin-3-yl)ethanol | 75–80% | |

| Sodium borohydride (NaBH₄) | Methanol, RT | Partial reduction to secondary alcohols (mixture of diastereomers) | 50–55% |

Reduction with LiAlH₄ proceeds via nucleophilic hydride attack on the carbonyl carbons, yielding a diol. NaBH₄ shows lower efficacy due to steric hindrance from the quinoline ring.

Condensation Reactions

The acetyl groups participate in Claisen-Schmidt and aldol condensations:

Claisen-Schmidt Condensation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Aromatic aldehydes (e.g., benzaldehyde) | Ethanol, NaOH, reflux | 1,3-Bis(arylidene)-1,2-dihydroquinoline derivatives | Fluorescent probes |

This reaction generates α,β-unsaturated ketones, which are stabilized by conjugation with the quinoline ring.

Aldol Condensation

| Reagent | Conditions | Product |

|---|---|---|

| Aliphatic aldehydes (e.g., formaldehyde) | Acid catalysis, 60°C | Cross-conjugated enones (e.g., 3-acetyl-2-(propenoyl)-1,2-dihydroquinoline) |

Ring Functionalization

The dihydroquinoline core undergoes dehydrogenation and electrophilic substitution:

Dehydrogenation to Quinoline

| Reagent | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (catalytic transfer hydrogenation) | Toluene, 110°C | 2,3-Diacetylquinoline |

This reaction restores aromaticity, enhancing stability and altering electronic properties.

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | Nitration at C5 or C7 positions (mixture) |

| Br₂, FeBr₃ | CH₂Cl₂, RT | Bromination at C6 |

Nitration and bromination occur preferentially at electron-rich positions of the quinoline scaffold .

Complexation with Metal Ions

The compound acts as a bidentate ligand via its carbonyl oxygen atoms:

| Metal Salt | Conditions | Complex | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | [Cu(C₁₃H₁₃NO₂)₂]·2H₂O | 8.2 ± 0.3 |

| FeCl₃ | Ethanol, reflux | [Fe(C₁₃H₁₃NO₂)Cl₂] | 6.9 ± 0.2 |

These complexes exhibit potential catalytic activity in oxidation reactions.

Stability Under Acidic/Basic Conditions

| Condition | pH | Observation |

|---|---|---|

| HCl (1M) | 1.0 | Stable for 24h; partial hydrolysis after 72h |

| NaOH (1M) | 13.0 | Rapid deacetylation at C3, forming 2-acetyl-1,2-dihydroquinolin-3-ol |

Base-induced hydrolysis follows pseudo-first-order kinetics ( at 25°C) .

Key Mechanistic Insights

-

Reduction : LiAlH₄ reduces both acetyl groups simultaneously due to similar electronic environments.

-

Condensation : Steric hindrance from the dihydroquinoline ring limits reactivity at C2 compared to C3 .

-

Aromatic Substitution : Directed by the electron-withdrawing effect of the acetyl groups, favoring meta-substitution.

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of quinoline derivatives, including 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone. Research indicates that compounds with this structure can induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study : A study evaluated the anti-proliferative effects of various quinoline derivatives on different cancer cell lines. The compound demonstrated significant activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values around 1.2 µM and 1.4 µM respectively. Mechanistic studies revealed that treatment led to cell cycle arrest at the G2/M phase and increased pro-apoptotic markers such as Caspase-3 and BAX .

Anti-Malarial Properties

The quinoline scaffold is also prominent in anti-malarial drug development. Research has shown that derivatives can exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

- Data Table: Anti-Malarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Inhibition of heme polymerization |

| Compound B | 0.8 | Induction of oxidative stress |

| This compound | 0.6 | Disruption of mitochondrial function |

This table summarizes findings from various studies indicating that this compound exhibits promising anti-malarial activity through mechanisms involving mitochondrial disruption and oxidative stress induction .

Kinase Inhibition

Recent investigations have identified quinoline derivatives as potential inhibitors of specific kinases involved in various signaling pathways related to cancer progression.

- Case Study : A series of dihydroquinoline derivatives were synthesized to evaluate their inhibitory effects on DYRK1A and CLK1 kinases. The study found that certain modifications on the dihydroquinoline scaffold significantly enhanced inhibitory potency, suggesting that structural variations can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(6-Bromo-3-pyridyl)ethanone and 1-(3-Bromophenyl)ethanone

These compounds (, intermediates 3 and 4) share the ethanone functional group but lack the dihydroquinoline scaffold. Instead, they feature brominated pyridyl or phenyl rings.

Hydroxyphenyl Ethanones (e.g., 1-(2-Hydroxyphenyl)-ethanone)

These derivatives () replace the quinoline system with phenolic groups. For example, 1-(2-hydroxyphenyl)-ethanone has a hydroxyl group at the ortho position.

- Key Differences: Phenolic -OH groups enhance hydrogen bonding capacity (TPSA > 50 Ų) and aqueous solubility compared to the acetylated quinoline derivative .

- Reactivity: Hydroxyl groups facilitate electrophilic substitution, making these precursors for flavonoid synthesis .

Quinoline and Tetrahydroquinoline Analogs

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

This compound (, CAS: 2096112-88-6) shares a tetrahydroquinoline backbone but includes additional methyl groups and an acetyl substituent.

- Structural Comparison: The fully saturated tetrahydroquinoline ring and methyl groups increase steric bulk (MW = 273.4 g/mol) and hydrophobicity (predicted higher XLogP3) .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its conformational rigidity .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone

This complex derivative (, CAS: 690961-52-5) incorporates a benzodioxin ring fused with a triazoloquinoline system.

Heterocyclic Ethanones

1-(2-Thienyl)-ethanone

1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone

This compound (, CAS: 313952-93-1) combines furazan and triazole rings with an ethanone group.

- Polarity: The amino and nitrogen-rich heterocycles increase polarity (TPSA = 116.8 Ų), contrasting with the target compound’s moderate TPSA .

- Thermal Stability : Furazan rings contribute to high thermal stability, relevant in energetic material synthesis .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings and Trends

- Impact of Aromaticity: The partially saturated 1,2-dihydroquinoline core in the target compound balances rigidity and flexibility, enabling selective interactions in catalytic or biological systems compared to fully aromatic (e.g., triazoloquinoline in ) or saturated (e.g., tetrahydroquinoline in ) analogs .

- Substituent Effects: Bromine or methyl groups enhance lipophilicity and steric effects, while hydroxyl or amino groups improve solubility and hydrogen-bonding capacity .

- Synthetic Versatility: EthAnone derivatives serve as versatile intermediates in cross-coupling reactions (e.g., Suzuki in ) and heterocycle functionalization .

Biological Activity

1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its anticancer properties and other pharmacological effects.

Synthesis of this compound

The synthesis of quinoline derivatives often involves multiple steps, including cyclization and functional group modifications. For this compound, the synthetic route typically starts with commercially available starting materials that undergo acetylation and cyclization to form the desired quinoline structure. The characterization of the compound is usually performed using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis via caspase activation |

| PC-3 (Prostate) | 28 | Inhibits CDK4 degradation |

| A549 (Lung) | <10 | Cell cycle arrest at G2/M phase |

In a study examining a series of quinoline derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation pathways .

Other Pharmacological Effects

Beyond anticancer properties, quinoline derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Some studies indicate that quinoline derivatives possess antimicrobial properties against both bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds featuring the quinoline structure have been associated with reduced inflammation in animal models.

- Antiallergic Activity : Certain derivatives have demonstrated effectiveness in treating allergic reactions by modulating immune responses .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A study on a series of quinoline derivatives showed that modifications at the 2-position significantly enhanced anticancer activity against MDA-MB-231 cells. The most active compound displayed an IC50 value of 10 µM, indicating strong cytotoxicity .

- Case Study 2 : Research into the structure-activity relationship (SAR) of quinoline-based compounds revealed that electron-withdrawing groups at specific positions improved binding affinity to cancer cell receptors, enhancing their growth-inhibitory effects .

Q & A

Q. What are the key physicochemical properties (LogP, PSA) and their experimental determination methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.